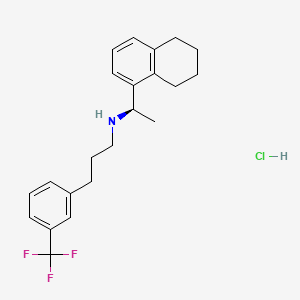

Clorhidrato de Tetrahidro Cinacalcet

Descripción general

Descripción

Tetrahydro Cinacalcet Hydrochloride is a derivative of Cinacalcet, a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and hypercalcemia in patients with parathyroid carcinoma . This compound functions by increasing the sensitivity of calcium-sensing receptors to extracellular calcium, thereby reducing parathyroid hormone secretion .

Aplicaciones Científicas De Investigación

Tetrahydro Cinacalcet Hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Tetrahydro Cinacalcet Hydrochloride, also known as Cinacalcet, primarily targets the calcium-sensing receptors (CaSR) . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet acts as a calcimimetic . It mimics the action of calcium on tissues by increasing the sensitivity of the calcium-sensing receptors to activation by extracellular calcium . This results in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

Cinacalcet’s action on the calcium-sensing receptors leads to a decrease in the secretion of parathyroid hormone (PTH) . This affects the biochemical pathways related to calcium and phosphorus metabolism . The reduction in PTH levels leads to decreased serum calcium levels .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and this increases if taken with food . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6, and 1A2), with less than 1% of the parent drug excreted in the urine . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days .

Result of Action

The primary result of Cinacalcet’s action is the reduction of serum calcium and PTH levels . This helps control mineral and bone disorders associated with chronic kidney disease .

Action Environment

The efficacy of Cinacalcet can be influenced by various environmental factors. For instance, the agitation speed of the reaction mass during the synthesis of Cinacalcet can impact the reaction kinetics, leading to the formation of impurities and lowering the product yield . Moderate or severe hepatic impairment can increase the exposure to cinacalcet by approximately 2- and 4-fold, respectively .

Análisis Bioquímico

Biochemical Properties

Tetrahydro Cinacalcet Hydrochloride, like its parent compound Cinacalcet, is believed to act as a calcimimetic . It interacts with the calcium-sensing receptor (CaSR), a G-protein coupled receptor, primarily expressed on the surface of parathyroid cells . By increasing the sensitivity of the CaSR to extracellular calcium, it reduces the secretion of parathyroid hormone (PTH) .

Cellular Effects

The primary cellular effect of Tetrahydro Cinacalcet Hydrochloride is the reduction of PTH secretion . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The reduction in PTH is associated with a decrease in serum calcium levels .

Molecular Mechanism

Tetrahydro Cinacalcet Hydrochloride exerts its effects at the molecular level through its interaction with the CaSR . It acts as an allosteric activator of the CaSR, enhancing its sensitivity to extracellular calcium . This leads to a decrease in PTH secretion, which in turn results in lower serum calcium levels .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Tetrahydro Cinacalcet Hydrochloride are limited, research on Cinacalcet has shown that it can rapidly normalize serum calcium and reduce PTH levels, and these effects are maintained with long-term treatment .

Dosage Effects in Animal Models

Studies on Cinacalcet have shown that it is well-absorbed in animal models, with greater than 74% oral bioavailability .

Metabolic Pathways

Tetrahydro Cinacalcet Hydrochloride is likely to be involved in similar metabolic pathways as Cinacalcet, which is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 .

Transport and Distribution

Information specific to the transport and distribution of Tetrahydro Cinacalcet Hydrochloride within cells and tissues is currently limited. Cinacalcet is known to be well-absorbed and distributed in the body .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the CaSR, which is primarily expressed on the surface of parathyroid cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

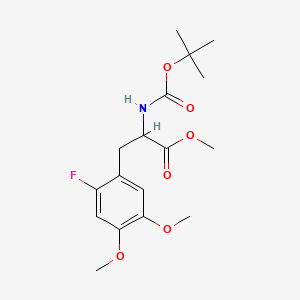

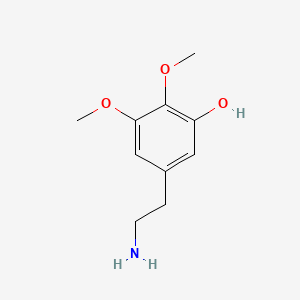

The synthesis of Tetrahydro Cinacalcet Hydrochloride involves several steps. One common method includes the condensation of 3-trifluoromethylphenyl propionic acid with ®-(+)-1-(1-naphthyl)ethylamine . This reaction is typically carried out in the presence of ethyl chloroformate to form a mixed anhydride, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of Tetrahydro Cinacalcet Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and agitation speed to ensure high yield and purity . The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

Tetrahydro Cinacalcet Hydrochloride undergoes several types of chemical reactions, including:

Reduction: The reduction of carboxylic acids or esters in the presence of ammonia or amines.

Substitution: Nucleophilic substitution reactions involving alkyl halides or pseudohalides.

Reductive Amination: Reaction with an aldehyde followed by reduction of the resulting imine.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl chloroformate, trifluoromethylphenyl propionic acid, and ®-(+)-1-(1-naphthyl)ethylamine . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures to optimize yields .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield Tetrahydro Cinacalcet Hydrochloride .

Comparación Con Compuestos Similares

Similar Compounds

Cinacalcet: The parent compound, used for similar therapeutic purposes.

Calcitriol: Another compound used in the treatment of secondary hyperparathyroidism and hypocalcemia.

Sensipar: A brand name for Cinacalcet, used in the treatment of hypercalcemia of malignancy.

Uniqueness

Tetrahydro Cinacalcet Hydrochloride is unique due to its enhanced potency and specificity in modulating calcium-sensing receptors compared to its parent compound, Cinacalcet . This makes it a valuable compound in both research and therapeutic applications.

Propiedades

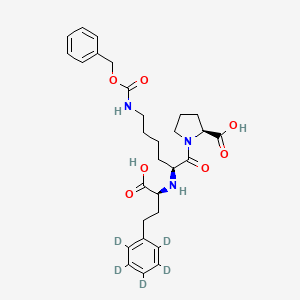

IUPAC Name |

N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h4-5,7,10-11,13,15-16,26H,2-3,6,8-9,12,14H2,1H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYQZFGCGSJOBC-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229225-43-7 | |

| Record name | 1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229225-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(1S,2S)-2,3-dihydroxy-1-methylpropyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)

![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)